(S)-(+)-2-Chloropropan-1-ol

Chiral Analysis Enantiomeric Purity Quality Control

(S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0) is a chiral chloroalcohol that serves as a versatile C3 building block in asymmetric organic synthesis. It is the (2S)-enantiomer of 2-chloropropan-1-ol, characterized by a single stereocenter, and is commercially available with a typical purity of ≥97%.

Molecular Formula C3H7ClO
Molecular Weight 94.54 g/mol
CAS No. 19210-21-0
Cat. No. B103289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Chloropropan-1-ol
CAS19210-21-0
Molecular FormulaC3H7ClO
Molecular Weight94.54 g/mol
Structural Identifiers
SMILESCC(CO)Cl
InChIInChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1
InChIKeyVZIQXGLTRZLBEX-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0): A Foundational Chiral Building Block


(S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0) is a chiral chloroalcohol that serves as a versatile C3 building block in asymmetric organic synthesis. It is the (2S)-enantiomer of 2-chloropropan-1-ol, characterized by a single stereocenter, and is commercially available with a typical purity of ≥97% . Its primary value proposition lies in its use as a starting material for the preparation of enantiomerically pure (R)-alkyloxiranes, which are crucial intermediates for pharmaceuticals and fine chemicals [1]. The compound's reactivity is defined by its primary alcohol group and a secondary chlorine atom, enabling selective transformations while preserving chiral integrity [2].

The Critical Procurement Risk of Substituting (S)-(+)-2-Chloropropan-1-ol with Racemates or Isomers


Direct substitution of (S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0) with the racemic mixture (CAS 78-89-7) or the positional isomer 1-chloro-2-propanol (CAS 127-00-4) is not feasible in stereoselective applications. The racemic mixture provides only 50% of the desired (S)-enantiomer, which can significantly reduce reaction yield and necessitate costly, low-throughput chiral resolution steps [1]. The positional isomer lacks the chiral center entirely and possesses a different reactivity profile due to its altered hydroxyl group position, rendering it chemically inappropriate for pathways requiring a primary alcohol adjacent to a chiral chloroalkane [2]. The evidence below quantifies the key physicochemical and stereochemical differences that underpin these functional disparities.

Quantified Differentiation of (S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0) Against Close Analogs


Optical Rotation as a Definitive Criterion for Enantiopurity Verification

The specific optical rotation [α]19/D of +17.5° (neat) serves as a definitive, quantifiable marker for (S)-(+)-2-Chloropropan-1-ol, providing a clear distinction from its enantiomer, (R)-(-)-2-Chloropropan-1-ol, which has an equal and opposite rotation . The racemic mixture, as a 1:1 blend, exhibits no net optical rotation (0°) [1]. This metric is essential for verifying enantiopurity during synthesis and procurement, ensuring that the correct stereochemical configuration is maintained for downstream applications.

Chiral Analysis Enantiomeric Purity Quality Control

Distinct Boiling Point and Density Differentiate from the Positional Isomer

The physical properties of (S)-(+)-2-Chloropropan-1-ol differ measurably from its positional isomer, 1-chloro-2-propanol (CAS 127-00-4). The target compound has a lower boiling point (70.3 °C at 75 mmHg) and a slightly lower density (1.103 g/mL at 25 °C) compared to the positional isomer (126-127 °C at 760 mmHg; 1.111 g/mL at 25 °C) [1]. These differences are critical for purification and process control; for instance, the significant boiling point disparity enables straightforward separation by fractional distillation, which is not possible with enantiomers.

Physical Chemistry Separation Science Process Engineering

Refractive Index as a Secondary QC Metric for Identity Confirmation

The refractive index (n20/D) of (S)-(+)-2-Chloropropan-1-ol is 1.438 (lit.) . This value, while similar to its enantiomer (R)-(-)-2-chloropropan-1-ol (1.437-1.439) , provides a secondary, non-destructive check for identity and purity against the racemic mixture or other chloroalcohols. For example, 1-chloro-2-propanol has a refractive index of 1.4392 [1]. While differences are small, combining refractive index with optical rotation provides a powerful, two-factor confirmation of the correct compound.

Analytical Chemistry Quality Assurance Material Identification

Stereochemical Integrity is Modulated by Solvent Environment in Substitution Reactions

In a study of 38Cl for Cl substitution, the stereochemical course of the reaction in (S)-(+)-2-chloropropan-1-ol exhibited a measurable dependence on solvent properties, such as dielectric constant and molecular size [1]. The retention/inversion ratio decreased in solvents with low dielectric constants or large molecular diameters. This finding is significant because it demonstrates that the chiral center's behavior is not absolute but can be predictably influenced by the reaction environment. Such knowledge is essential for designing stereoselective syntheses where (S)-(+)-2-chloropropan-1-ol is used as a chiral template, and it differentiates this compound's behavior from non-chiral analogs where stereochemistry is not a variable.

Mechanistic Chemistry Stereochemistry Reaction Optimization

Validated Application Scenarios for (S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0)


Synthesis of Enantiomerically Pure (R)-Alkyloxiranes

(S)-(+)-2-Chloropropan-1-ol is the direct precursor for the synthesis of (R)-alkyloxiranes with high enantiomeric purity [1]. The chiral center is retained during the base-induced intramolecular Williamson ether synthesis, yielding the (R)-epoxide. This application leverages the compound's defined stereochemistry, as evidenced by its specific optical rotation of +17.5°, ensuring that the resulting oxirane, a key building block for beta-blockers and other chiral pharmaceuticals, is obtained in the desired (R)-configuration. Use of the racemic mixture would yield a racemic oxirane, necessitating inefficient chiral resolution.

Chiral Building Block for Asymmetric Pharmaceutical Intermediates

The compound serves as a foundational C3 chiral synthon for constructing more complex molecules with defined stereochemistry, such as those used in antiviral or cardiovascular agents [1]. The combination of a primary alcohol for nucleophilic functionalization and a chiral secondary chloride for SN2 inversion provides a versatile handle for introducing the (S)-2-hydroxypropyl moiety. The distinct boiling point and density (70.3 °C/75 mmHg and 1.103 g/mL, respectively) facilitate purification and quality control, ensuring that the chiral building block meets the stringent purity requirements of pharmaceutical synthesis.

Stereochemical Probe in Mechanistic Studies

Due to its simple structure and single chiral center, (S)-(+)-2-chloropropan-1-ol is an ideal model compound for investigating stereochemical outcomes in substitution and elimination reactions, as demonstrated in 38Cl substitution studies [2]. Its well-defined optical rotation and physical properties allow for precise quantification of enantiomeric excess and reaction yields. This application is unique to the chiral form; the racemic or positional isomers cannot provide information on stereochemical course, making the (S)-enantiomer the essential tool for such fundamental research.

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